Cyclohex-4-ene-1,2,3-trione
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Overview
Description
Pyraloxin is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of pyridine, a nitrogen-containing heterocycle, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyraloxin typically involves the condensation of cyanoacetamide with 1,3-oxazole derivatives. This process is carried out in two stages. The first stage involves the formation of adducts through diene condensation, followed by aromatization to yield the desired pyridine derivative . The reaction conditions often require temperatures not exceeding 100°C and the use of aqueous solutions of acids and bases to facilitate the transformation .
Industrial Production Methods: Industrial production of Pyraloxin follows similar synthetic routes but on a larger scale. The process involves the use of symmetric ethylene derivatives as dienophiles, which react with substituted oxazoles to form the intermediate compounds. These intermediates are then subjected to catalytic hydrogenation to produce Pyraloxin in high yields .
Chemical Reactions Analysis
Types of Reactions: Pyraloxin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its electrochemical behavior, where it undergoes oxidation facilitated by modified carbon paste electrodes .
Common Reagents and Conditions: Common reagents used in the reactions involving Pyraloxin include acids, bases, and oxidizing agents. The optimal pH for its electrochemical reactions is around 6.5, which ensures a good current response .
Major Products Formed: The major products formed from the reactions of Pyraloxin depend on the specific type of reaction. For instance, oxidation reactions typically yield pyridoxal derivatives, while reduction reactions may produce pyridoxamine derivatives .
Scientific Research Applications
Pyraloxin has a wide range of applications in scientific research. It is used in the study of enzyme mechanisms, particularly those involved in amino acid metabolism and neurotransmitter synthesis . In medicine, Pyraloxin derivatives are explored for their potential as anticancer agents and antioxidants . The compound is also utilized in the development of new pharmaceuticals and as a coenzyme in various biochemical reactions .
Mechanism of Action
The mechanism of action of Pyraloxin involves its conversion to pyridoxal 5’-phosphate, an active coenzyme form. This coenzyme participates in numerous biochemical reactions, including the metabolism of proteins, carbohydrates, and fats . Pyraloxin aids in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA), and plays a crucial role in the release of glycogen from the liver and muscles .
Comparison with Similar Compounds
Pyraloxin is often compared with other pyridine derivatives such as pyridoxine, pyridoxal, and pyridoxamine. Pyraloxin is unique in its enhanced electrochemical behavior and its potential use in advanced pharmaceutical applications .
List of Similar Compounds:- Pyridoxine
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Pyraloxin stands out due to its unique electrochemical properties and its potential in cutting-edge medical research, making it a compound of significant interest in both scientific and industrial fields.
Properties
CAS No. |
6151-21-9 |
---|---|
Molecular Formula |
C6H4O3 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
cyclohex-4-ene-1,2,3-trione |
InChI |
InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-2H,3H2 |
InChI Key |
LTVBKIYITIZJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C(=O)C1=O |
Origin of Product |
United States |
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